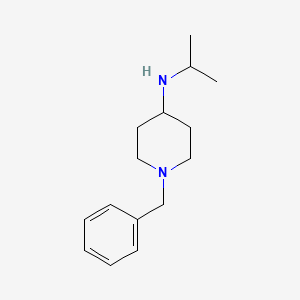

1-Benzyl-N-isopropylpiperidin-4-amine

Description

Contextualization of Piperidine (B6355638) Scaffolds in Modern Chemical Biology

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceutical sciences and chemical biology. nih.gov Its prevalence is a testament to its versatility as a scaffold in drug design. Piperidine derivatives are integral components in numerous FDA-approved drugs, spanning a wide array of therapeutic classes including analgesics, antipsychotics, and antihistamines. usm.eduguidechem.com The piperidine scaffold's importance stems from several key factors:

Structural Versatility: The piperidine ring exists in a stable chair conformation, allowing for well-defined three-dimensional arrangements of substituents. This stereochemical control is crucial for precise interactions with biological targets like proteins and enzymes. thieme-connect.com

Physicochemical Properties: As a saturated heterocycle, the piperidine moiety can improve the pharmacokinetic properties of a drug candidate. It can influence solubility, lipophilicity, and metabolic stability, which are critical parameters for a molecule's efficacy and duration of action. thieme-connect.com

Synthetic Accessibility: A vast and well-established body of synthetic methodologies allows for the efficient and diverse functionalization of the piperidine ring, enabling the creation of large libraries of compounds for screening. nih.govusm.edu

The introduction of chiral centers within the piperidine scaffold further enhances its utility, often leading to improved potency, selectivity, and a better safety profile by optimizing the fit within a specific protein binding site. thieme-connect.comthieme-connect.com Consequently, the development of novel synthetic routes to access complex and substituted piperidines remains an active and vital area of chemical research. usm.edu

Architectural Significance of the 1-Benzyl-N-isopropylpiperidin-4-amine Motif

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-benzyl-N-(propan-2-yl)piperidin-4-amine | Inferred from components |

| Molecular Formula | C₁₆H₂₆N₂ | vulcanchem.com |

| Molecular Weight | 246.39 g/mol | vulcanchem.com |

| Topological Polar Surface Area | 15.27 Ų (estimated) | vulcanchem.com |

| Hydrogen Bond Acceptors | 2 | vulcanchem.com |

| Hydrogen Bond Donors | 1 | Inferred from structure |

| Predicted LogP | ~2.5–3.0 | vulcanchem.com |

The key architectural components are:

The Piperidine-4-amine Core: The 4-amino-piperidine unit is a common pharmacophore. The secondary amine in this position provides a hydrogen bond donor and acceptor site, crucial for anchoring the molecule within a receptor's binding pocket. Its basic nature means it will likely be protonated at physiological pH, forming a positive charge that can engage in ionic interactions.

The 1-Benzyl Group: The benzyl (B1604629) group attached to the piperidine nitrogen is a bulky, hydrophobic moiety. This group is frequently found in pharmacologically active compounds where it can engage in van der Waals or hydrophobic interactions with the biological target. nih.gov In many known drug scaffolds, the N-benzyl group is critical for affinity and selectivity. For instance, it is a key feature in the synthesis of intermediates for drugs like donepezil (B133215) and various opioid analgesics. guidechem.comsigmaaldrich.com

The N-isopropyl Group: The isopropyl group attached to the 4-amino nitrogen provides steric bulk. This group can influence the molecule's binding orientation and selectivity for different receptor subtypes. Compared to a simple methyl or ethyl group, the branched nature of the isopropyl substituent can provide a more defined conformational constraint, potentially enhancing binding affinity by reducing the entropic penalty upon binding.

The combination of the hydrophobic benzyl group and the substituted amine function on a conformationally restricted piperidine ring makes this compound a classic example of a scaffold designed for interaction with neurological receptors.

Current Research Trajectories and Academic Relevance

While direct and extensive research on this compound itself is not widely published, its academic relevance is strongly indicated by the numerous studies on closely related analogues. The 1-benzylpiperidin-4-amine core is a well-explored template in the design of ligands for central nervous system (CNS) targets, particularly sigma (σ) receptors and, to some extent, opioid receptors.

Research has shown that derivatives carrying the 1-benzylpiperidine (B1218667) moiety are potent modulators of these systems, which are implicated in conditions such as neuropathic pain, neurodegenerative diseases, and other neurological disorders. nih.govnih.govcsic.es The general strategy involves modifying the substituent at the 4-amino position to fine-tune pharmacological activity. The N-isopropyl group in the title compound represents one such modification, aimed at optimizing the steric and electronic properties for improved target engagement.

Table 2: Research Findings on Structurally Related 1-Benzylpiperidin-4-amine Derivatives

| Compound/Derivative Class | Target(s) | Key Findings | Research Focus | Citation(s) |

| 2-{[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridines | Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptors, Cholinesterases | High affinity and selectivity for σ₁ receptors. The length of the alkyl linker is crucial for affinity. | Neuropathic Pain, Alzheimer's Disease | csic.es |

| 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}pyridine derivative | Sigma-1 (σ₁) Receptor | Acts as a potent σ₁R antagonist, reversing mechanical allodynia in a model of neuropathic pain. | Neuropathic Pain Therapy | nih.gov |

| 1-Benzyl-N-[spiroisobenzofuran-piperidin-yl]propyl]pyrrolidine-2-carboxamide | Nociceptin/Orphanin FQ (NOP) Receptor | Functions as a pure antagonist at native NOP receptors with moderate potency. | Neurological Functions, Pain Modulation | nih.gov |

The studies summarized above underscore the significance of the 1-benzylpiperidin-4-amine scaffold. Researchers systematically alter the group attached to the 4-amine—exploring linkers of varying lengths and functionalities—to probe the binding pocket of their target receptor. csic.es The investigation of a compact N-isopropyl substituent, as seen in this compound, fits directly into this research paradigm. It allows for the exploration of how a smaller, sterically defined group impacts binding affinity and functional activity compared to the longer chains often employed. Therefore, this compound is not merely a standalone chemical but a logical and valuable probe within the broader academic pursuit of novel CNS-active agents.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-N-propan-2-ylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-13(2)16-15-8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHROKCZDDDWWNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Transformations of 1 Benzyl N Isopropylpiperidin 4 Amine

Strategic Approaches to Piperidine (B6355638) Core Construction

The formation of the substituted piperidine ring is a critical aspect of the synthesis of 1-Benzyl-N-isopropylpiperidin-4-amine. Key methodologies include building the molecule from a pre-formed piperidone precursor or by assembling the substituents onto a simpler piperidine derivative.

Reductive amination is a highly versatile and widely used method for forming C-N bonds, making it a cornerstone in the synthesis of amines. researchgate.netyoutube.com In the context of this compound, this strategy typically involves the reaction of a ketone precursor, 1-benzyl-4-piperidone, with isopropylamine. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the final secondary amine product. youtube.com

The choice of reducing agent is crucial for the success of the reaction, with various hydrides offering different levels of reactivity and selectivity. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective as they are stable in slightly acidic conditions that favor iminium ion formation and are selective for the iminium ion over the ketone starting material. youtube.comchim.it Other reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can also be employed, though they may require a two-step process to avoid reduction of the starting ketone. youtube.com A one-pot synthesis from N-Boc-piperidin-4-one has also been demonstrated as a viable route for related structures. researchgate.net

Table 1: Comparison of Reducing Agents for the Reductive Amination of 1-Benzyl-4-piperidone with Isopropylamine

| Reducing Agent | Typical Solvent | pH Conditions | Key Advantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mildly Acidic | High efficiency, mild conditions, broad substrate scope. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Mildly Acidic (pH 4-6) | Selective for iminium ions, tolerant of many functional groups. chim.it |

| Catalytic Hydrogenation (H₂, Pd/C) | Methanol (MeOH), Ethanol (EtOH) | Neutral or Acidic | "Green" chemistry, high yields, but may cleave the N-benzyl group. |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Aprotic | Highly reactive, but non-selective and requires anhydrous conditions. |

An alternative synthetic strategy involves the sequential N-alkylation of a piperidine precursor that already contains one of the required nitrogen substituents. This approach can proceed via two primary pathways:

N-Benzylation of N-isopropylpiperidin-4-amine: This route starts with the less complex N-isopropylpiperidin-4-amine, which is then alkylated with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. echemi.comodu.edu The reaction is typically carried out in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrohalic acid formed during the reaction. echemi.comresearchgate.net The choice of solvent, such as acetonitrile or dimethylformamide (DMF), can influence the reaction rate and yield. researchgate.netchemicalbook.com

N-Isopropylation of 1-benzylpiperidin-4-amine: This pathway begins with 1-benzylpiperidin-4-amine and introduces the isopropyl group. nih.gov This can be achieved through direct alkylation with an isopropyl halide (e.g., 2-iodopropane), although this can be challenging due to the lower reactivity of secondary halides. A more common approach is reductive amination with acetone, where 1-benzylpiperidin-4-amine reacts with acetone to form an imine, which is subsequently reduced using agents like sodium cyanoborohydride.

Table 2: Typical Conditions for N-Alkylation of Piperidine Derivatives

| Alkylating Agent | Substrate | Base | Solvent | Temperature |

| Benzyl Bromide | N-isopropylpiperidin-4-amine | K₂CO₃ | DMF | 65 °C chemicalbook.com |

| Benzyl Chloride | N-isopropylpiperidin-4-amine | DIPEA | DCM | Room Temp. echemi.com |

| 2-Iodopropane | 1-benzylpiperidin-4-amine | K₂CO₃ | Acetonitrile | Room Temp. |

| Acetone (Reductive Amination) | 1-benzylpiperidin-4-amine | None (acid catalyst) | Methanol | Room Temp. |

Enantioselective Synthesis and Chiral Resolution Techniques

While this compound is an achiral molecule, the synthesis of chiral derivatives of this scaffold is highly relevant for drug discovery. The introduction of a substituent at positions 2, 3, 5, or 6 of the piperidine ring creates one or more stereocenters. Achieving high enantiomeric purity for such derivatives can be accomplished through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric Synthesis: This involves using chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the reaction. For instance, the use of a chiral N-(tert-butylsulfinyl)imine intermediate can guide the diastereoselective addition of nucleophiles to form enantioenriched piperidines. acs.org

Chiral Resolution: This technique separates a racemic mixture of a chiral piperidine derivative into its individual enantiomers.

Kinetic Resolution: This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For example, enantioselective acylation or deprotonation using a chiral base system can be used to resolve racemic piperidines. nih.govwhiterose.ac.ukacs.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. nih.gov Columns based on cellulose or amylose derivatives are commonly used for resolving piperidine enantiomers. nih.gov

Continuous-Flow Synthetic Methodologies and Process Optimization

The transition from traditional batch processing to continuous-flow synthesis offers significant advantages for the production of piperidines and other active pharmaceutical ingredients (APIs). mdpi.com Flow chemistry allows for enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and better safety profiles. mdpi.com

For the synthesis of piperidine derivatives, continuous-flow protocols have been developed that can significantly reduce reaction times from hours to minutes. acs.orgtulane.eduacs.org A practical flow process for creating α-chiral piperidines has been shown to be highly diastereoselective and scalable, demonstrating the utility of this technology for producing complex drug precursors. tulane.eduacs.orgorganic-chemistry.org The ability to couple multiple reaction steps in a continuous sequence without isolating intermediates further enhances efficiency and reduces waste. mdpi.com

Table 3: Comparison of Batch vs. Continuous-Flow Synthesis for Piperidine Production

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mixing | Can be inefficient, leading to local concentration gradients | Highly efficient and rapid |

| Safety | Handling large quantities of reagents poses risks | Small reaction volumes minimize risk |

| Scalability | Often requires re-optimization ("scale-up" issues) | Scaled by running the system for a longer duration ("scale-out") acs.orgacs.org |

| Reaction Time | Typically hours | Often reduced to minutes acs.orgtulane.eduacs.org |

Derivatization and Functionalization Strategies of the this compound Scaffold

Once the core structure of this compound is synthesized, it can serve as a scaffold for further chemical modifications to explore structure-activity relationships.

The piperidine ring itself can be functionalized to introduce additional diversity. Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, allow for the direct introduction of substituents at specific positions of the piperidine ring. nih.gov For example, rhodium-catalyzed C-H insertion reactions can be used to introduce new groups at the C2, C3, or C4 positions. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the N-protecting group on the piperidine nitrogen. nih.gov While the N-benzyl group in the target compound is not a traditional protecting group, its electronic and steric properties would influence the outcome of such transformations.

Other potential interconversions include:

Oxidation: Oxidation of the piperidine ring could introduce a carbonyl group, forming a piperidone derivative.

Alkylation: The carbon atoms of the piperidine ring can be alkylated, for instance, via the formation of an enamine from a corresponding piperidone, followed by reaction with an electrophile. youtube.com

Modifications and Substitutions on the Benzyl Unit

The benzyl group in this compound serves a dual role. It is a crucial structural motif that can influence the molecule's interaction with biological targets and also acts as a stable protecting group for the piperidine nitrogen. researchgate.netnih.gov Its chemical reactivity allows for various modifications, either by substitution on the aromatic ring or by its complete removal (debenzylation) to enable further functionalization at the piperidine nitrogen. ccspublishing.org.cn

Substitutions on the Aromatic Ring: The phenyl ring of the benzyl group is amenable to electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. These modifications can fine-tune the electronic and steric properties of the molecule. For instance, N-alkylation of piperidines with substituted benzyl chlorides is a common strategy to introduce diversity. echemi.com Depending on the substituent, the reactivity of the benzyl chloride may be altered; electron-donating groups like methoxy can make the substitution more challenging compared to electron-withdrawing groups like trifluoromethyl or bromo substituents. echemi.comuky.edu

| Modification | Reagents and Conditions | Substituent Introduced | Reference |

| N-Alkylation | Substituted benzyl chloride, K2CO3, EtOH, 80°C (microwave) | -CF3, -Br, -Cl, etc. | echemi.com |

| N-Alkylation | 2-Trifluoromethylbenzyl chloride, K2CO3, CH3CN, reflux | 2-Trifluoromethyl | uky.edu |

| N-Alkylation | 4-Methoxybenzyl chloride, DIEA, DCM, room temp. | 4-Methoxy | echemi.com |

N-Debenzylation: The removal of the N-benzyl group is a key transformation that unmasks the secondary amine of the piperidine ring, making it available for subsequent reactions. guidechem.com This deprotection can be achieved through several methods, with catalytic hydrogenolysis being the most common. researchgate.netwikipedia.org This method, however, is not suitable for molecules containing other reducible functional groups. researchgate.net Alternative methods, such as oxidative or acid-facilitated debenzylation, provide complementary routes. researchgate.netnih.gov

Catalytic transfer hydrogenation using ammonium formate as a hydrogen source offers a rapid and efficient method for N-debenzylation, often yielding the free amine in minutes. mdma.ch For more sterically hindered or complex substrates, harsher conditions or different catalytic systems, such as palladium hydroxide on carbon (Pearlman's catalyst), may be required, sometimes with the addition of acid to facilitate the reaction. nih.gov An alternative, base-promoted oxidative method involves potassium tert-butoxide in DMSO with oxygen, which is effective for a wide variety of nitrogen-containing heterocycles. researchgate.net

| Reaction | Reagents and Conditions | Outcome | Reference |

| Catalytic Transfer Hydrogenolysis | 10% Pd-C, HCONH4, Methanol, reflux | Cleavage of N-benzyl group | mdma.ch |

| Hydrogenolysis | 20% Pd(OH)2/C, H2 (1 atm), EtOH, 60°C | Cleavage of N-benzyl group | nih.gov |

| Acid-Facilitated Hydrogenolysis | 20% Pd(OH)2/C, H2, EtOH, Acetic Acid | Enhanced cleavage of N-benzyl group | nih.gov |

| Oxidative Cleavage | KOtBu, DMSO, O2, 0°C to room temp. | Cleavage of N-benzyl group | researchgate.net |

Integration into Heterocyclic and Polycyclic Systems (e.g., Quinazolines, Pyrimidines)

The this compound scaffold is a valuable precursor for the synthesis of more complex heterocyclic and polycyclic systems. The nucleophilic amine at the C-4 position is a key handle for constructing fused ring systems like quinazolines and for attachment to existing heterocyclic cores like pyrimidines.

Quinazoline Synthesis: Quinazoline derivatives are a significant class of N-containing heterocyclic compounds with diverse applications. nih.govresearchgate.net The 4-amino functionality of a piperidine derivative can be utilized to construct a quinazoline ring system. For example, N-(1-benzylpiperidin-4-yl)quinazolin-4-amines have been synthesized as part of medicinal chemistry research. researchgate.net A general synthetic approach involves the reaction of a 4-aminopiperidine (B84694) derivative with a suitable precursor that provides the rest of the quinazoline framework, such as an isatoic anhydride or a 2-aminobenzoyl derivative. mdpi.com The reaction typically proceeds through an initial amidation followed by a cyclization step. The benzylamine moiety itself can also participate in oxidative cyclization reactions with reagents like 2-aminobenzyl amine to form the quinazoline core. nih.gov

Pyrimidine Synthesis: The pyrimidine ring is another important heterocyclic motif. The piperidine moiety can be readily incorporated into pyrimidine-based structures. A common synthetic strategy involves the nucleophilic substitution of a leaving group on the pyrimidine ring by the amine of the piperidine derivative. researchgate.netnih.gov For instance, a 2-(methylsulfanyl)pyrimidine can be reacted with a piperidine or piperazine derivative in refluxing ethanol, often with a catalytic amount of base, to yield the corresponding 2-(piperdin-1-yl)pyrimidine. researchgate.netnih.gov

Another fundamental approach to pyrimidine synthesis is the Pinner reaction, which involves the condensation of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com The amine functionality in this compound could potentially be converted into an amidine, which could then undergo cyclocondensation to form a pyrimidine ring. Additionally, multicomponent reactions offer a pathway where amines, ketones, and a one-carbon source can undergo an oxidative annulation to form pyrimidine derivatives. organic-chemistry.org

| Heterocyclic System | Synthetic Approach | Key Reactants | Reference |

| Quinazoline | Cyclization/Condensation | 4-Amino-1-benzylpiperidine, Isatoic Anhydride derivative | researchgate.netmdpi.com |

| Pyrimidine | Nucleophilic Substitution | Piperidine derivative, 2-(Methylsulfanyl)pyrimidine | researchgate.netnih.gov |

| Pyrimidine | Pinner Synthesis | Amidine derivative, β-Ketoester | mdpi.com |

Molecular Mechanisms and Biological Target Engagement of 1 Benzyl N Isopropylpiperidin 4 Amine Analogs

Interaction with Epigenetic Modulating Enzymes

Analogs of the 1-benzyl-N-isopropylpiperidin-4-amine class have been investigated for their ability to modulate enzymes that play a crucial role in epigenetic regulation, a process involving heritable changes in gene expression without altering the DNA sequence itself.

A key area of investigation for piperidine-based compounds is the dual inhibition of histone deacetylases (HDACs) and histone methyltransferases, such as G9a (also known as EHMT2) and EZH2. These enzymes are critical regulators of chromatin structure and gene expression, and their dysregulation is implicated in cancer.

Researchers have designed hybrid molecules that couple the lipophilic core of G9a inhibitors with the zinc-binding hydrophilic segment of HDAC inhibitors. In this context, the 4-aminopiperidine (B84694) ring serves as a crucial part of the scaffold. Studies have shown that HDAC activity is particularly prominent in compounds featuring a benzyl (B1604629) group at the 4-aminopiperidine ring. Analogs incorporating the 1-isopropylpiperidin-4-amine (B159582) moiety have been synthesized and evaluated as dual G9a and HDAC inhibitors. The rationale is that a single molecule capable of inhibiting both G9a and HDACs could lead to a synergistic antitumor effect by simultaneously preventing the formation of repressive methylation marks (H3K9Me2) and promoting a relaxed, acetylated chromatin state.

The inhibitory activity of these compounds is sensitive to the linker length connecting the core scaffold to the zinc-binding domain, with linkers of 5 or 6 methylene (B1212753) units often showing optimal activity. The dual inhibition strategy aims to exploit the interplay between these enzymes, as they can share common substrates like H3K9.

Table 1: Inhibitory Activity of Representative Piperidine-Based Compounds against Epigenetic Enzymes Data for this table is derived from conceptual studies on related scaffolds, as specific IC50 values for this compound analogs were not detailed in the provided search results.

| Compound Scaffold | Target Enzyme | Activity Metric | Value |

|---|---|---|---|

| Quinazoline-piperidine hybrid | G9a | IC50 | Varies |

Spindlin 1 (SPIN1) is a protein that recognizes and binds to histone tails bearing specific methylation marks, particularly H3K4me3, playing a role in transcriptional regulation. Despite a thorough search of available scientific literature, no research findings were identified that specifically describe the interaction or functional disruption of Spindlin 1 by analogs of this compound. This area remains unexplored for this particular chemical class.

Modulation of G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors are a large family of transmembrane receptors that play a central role in cellular signaling and are major drug targets. Analogs of this compound have demonstrated significant activity at several GPCRs.

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. H3R antagonists are of interest for treating neurological and cognitive disorders. A series of 1-benzyl-4-hydroxypiperidine (B29503) derivatives, which are structurally related to the core compound, have been evaluated for their affinity at the human H3 receptor. nih.govnih.gov These compounds generally exhibit moderate to pronounced in-vitro affinities. nih.govnih.gov The structure-activity relationship studies indicate that the nature of the substituent on the piperidine (B6355638) and the length of the alkoxy chain at the 4-position are critical for potent antagonism. nih.gov For instance, certain 1-benzyl-4-(aminopentyloxy)piperidine derivatives have shown high affinity. nih.gov

Table 2: In-Vitro Affinity of Representative 1-Benzylpiperidine (B1218667) Analogs at the Human Histamine H3 Receptor (hH₃R) This interactive table is based on data from the specified search results.

| Compound | Structure Description | Affinity (pKi) | Reference |

|---|---|---|---|

| 9b1 | 1-Benzyl-4-(5-pyrrolidin-1-yl-pentyloxy)piperidine | 6.78 | nih.gov |

| 9b2 | 1-Benzyl-4-(5-piperidino-pentyloxy)piperidine | 7.09 | nih.gov |

| 9b5 | 1-Benzyl-4-(5-azepan-1-yl-pentyloxy)piperidine | 6.99 | nih.gov |

| 9b6 | 1-Benzyl-4-[5-(4-methylpiperazin-1-yl)pentyloxy]piperidine | 6.97 | nih.gov |

| ST-1703 | Keto derivative of benzylpiperidine | 8.6 | nih.gov |

Sigma receptors (σ1 and σ2) are unique transmembrane proteins implicated in various cellular functions and are targets for neuropsychiatric and anticancer therapies. The 1-benzylpiperidine scaffold is a well-established pharmacophore for sigma receptor ligands. unict.itnih.gov A multitude of analogs based on N-(1-benzylpiperidin-4-yl) have been synthesized and evaluated for their binding properties at both σ1 and σ2 subtypes. nih.govmcw.edu

Generally, these compounds show a higher affinity for the σ1 receptor compared to the σ2 receptor. mcw.edu The nature of the substituent on the benzyl group and modifications to the piperidine ring significantly influence both affinity and selectivity. For example, halogen substitutions on the aromatic rings can increase affinity for σ2 receptors. mcw.edu The length and nature of a linker chain attached to the piperidine can also dramatically alter affinity; increasing a linker from an amino group to an ethylamino or propylamino group has been shown to boost σ1R affinity significantly. nih.gov Molecular modeling suggests the protonated piperidine ring forms a key salt bridge interaction with residue Glu172 in the σ1 receptor, while the benzyl group engages in hydrophobic interactions. eckerd.edu

Table 3: Binding Affinities of Representative 1-Benzylpiperidine Analogs at Sigma Receptors This interactive table is based on data from the specified search results.

| Compound | Structure Description | σ₁R Ki (nM) | σ₂R Ki (nM) | Reference |

|---|---|---|---|---|

| 1 | N-(1-benzylpiperidin-4-yl)phenylacetamide | Low nM | >100x selectivity | mcw.edu |

| 5 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | 421 | nih.gov |

| 3 | Propylamino-linked benzylpiperidine-pyridine | 2.97 | 458 | nih.gov |

| 52 | 4-benzyl-N-cyclohexylpiperidine derivative | 2.8 | - | scielo.br |

| 15 | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1417 | nih.gov |

| 12a (AD353) | Phenylacetamide derivative of N-methyl piperidine | 0.54 | 5.4 | unict.it |

The serotonin (B10506) 5-HT2A receptor, a GPCR, is a primary target for psychedelic drugs and atypical antipsychotics. While direct studies on this compound analogs are limited, research on structurally related compounds provides insight into potential interactions. The N-benzyl moiety is a key feature in a class of potent N-benzyl phenethylamine (B48288) 5-HT2A agonists. nih.gov Virtual docking studies of these agonists into a 5-HT2A receptor model suggest a crucial interaction between the N-benzyl group and the phenylalanine residue Phe339(6.51). nih.gov

Furthermore, constrained analogs, including piperidines, have been designed to map the binding conformation of these N-benzyl ligands. mcw.edueckerd.edu One such piperidine-based constrained analog displayed high affinity and significant selectivity for the 5-HT2A receptor over the 5-HT2C subtype. mcw.edueckerd.edu While many 1-benzylpiperidine derivatives developed as sigma receptor ligands are selective against 5-HT receptors, some show notable cross-reactivity, particularly at the 5-HT1A subtype. nih.gov For example, the compound a-Phenyl-1-(2-phenylethyl)-4-piperidinemethanol (MDL 11,939) acts as a 5-HT2A receptor antagonist. nih.gov These findings suggest that the 1-benzylpiperidine scaffold can be oriented to interact with the 5-HT2A receptor, and its affinity and functional effect would be highly dependent on the specific substitution patterns.

Phosphodiesterase (PDE5) Enzyme Inhibition Mechanisms

Phosphodiesterase type 5 (PDE5) is a key enzyme in various physiological processes as it specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The inhibition of PDE5 leads to an increase in intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation. nih.gov This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension. nih.gov

The structure-activity relationship (SAR) of PDE5 inhibitors has been extensively studied, revealing key structural features necessary for potent inhibition. nih.govresearchgate.net While specific data on this compound is not prevalent, the general principles of PDE5 inhibition by structurally related compounds involve mimicking the guanine (B1146940) base of cGMP to fit into the active site of the enzyme. researchgate.net The binding of these inhibitors is often characterized by hydrophobic interactions and π-π stacking with phenylalanine residues within the active site. researchgate.net

Pyrroloquinolone derivatives, for instance, have been identified as potent PDE5 inhibitors, with some analogs exhibiting subnanomolar K(i) values. researchgate.net Systematic modifications of these scaffolds, including the addition of basic functional groups like pyridines, have led to compounds with high potency and selectivity for PDE5 over other phosphodiesterase isozymes. researchgate.net The development of novel PDE5 inhibitors often focuses on optimizing the core structure to enhance binding affinity and selectivity, which can be empirically determined through screening and SAR studies. researchgate.netresearchgate.net

Table 1: PDE5 Inhibitory Activity of Various Scaffolds

| Compound Class | Key Structural Features | Reported Activity (IC50/Ki) |

|---|---|---|

| Pyrazinone Derivatives | Pyrazinone core | Varies with substitutions |

| Pyrroloquinolones | Pyrroloquinolone scaffold with acyl derivatives | Subnanomolar Ki values |

| Pyridopyrazolopyrimidinones | Pyridopyrazolopyrimidinone core | Significant inhibition |

This table is illustrative and based on general findings for the compound classes, as specific data for this compound analogs is not available in the searched literature.

Antiviral Activity: Inhibition of Viral Entry Mechanisms (e.g., Hemagglutinin Fusion)

Analogs of this compound, specifically N-benzyl-4,4-disubstituted piperidines, have emerged as a notable class of influenza A virus fusion inhibitors. nih.govresearchgate.net These compounds demonstrate specific activity against the H1N1 subtype by targeting the viral hemagglutinin (HA) protein, which is essential for the virus's entry into host cells. nih.govresearchgate.net

The mechanism of action involves the inhibition of the low pH-induced HA-mediated membrane fusion process. nih.govresearchgate.net Computational studies and resistance selection experiments have identified a novel binding site for these inhibitors located at the base of the HA2 stem, near the fusion peptide. nih.gov The binding is stabilized by several key interactions: a direct π-stacking interaction between the N-benzylpiperidine moiety and a phenylalanine residue (F9HA2) of the fusion peptide, an additional π-stacking interaction with a tyrosine residue (Y119HA2), and a salt bridge between the protonated piperidine nitrogen and a glutamic acid residue (E120HA2). nih.gov This binding pocket is distinct from those of other known HA inhibitors. nih.gov

The antiviral activity of these compounds is sensitive to minor structural changes. explorationpub.com For example, while some tert-butyl-N-substituted piperidinyl derivatives show potent inhibition, the replacement of an amide moiety with a sulfonamide can abolish the activity. explorationpub.com The discovery of these N-benzylpiperidine analogs as fusion peptide binders represents a promising avenue for the development of new anti-influenza therapies. nih.gov

Table 2: Antiviral Activity of N-Benzylpiperidine Analogs against Influenza A/H1N1

| Compound | Description | EC50 (µM) |

|---|---|---|

| Compound 2 | N-benzyl-4,4,-disubstituted piperidine | Low micromolar range nih.gov |

| RO5464466 | Benzenesulfonamide derivative | Not specified, but characterized as an HA inhibitor nih.gov |

| RO5487624 | Close analogue of RO5464466 | Showed protective effect in vivo nih.gov |

EC50 values represent the concentration of the compound that inhibits 50% of viral replication.

Anti-Parasitic Activity Mechanisms (e.g., Plasmodium falciparum Inhibition)

Derivatives of 1,4-disubstituted piperidines have shown significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov These compounds have been evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite. nih.gov

The precise mechanism of action for many of these piperidine-based antimalarials is still under investigation, but it is known that the piperidine ring is a key structural feature for activity and selectivity against P. falciparum. nih.gov For some related compounds, such as p-substituted benzyl thiazinoquinones, the proposed antimalarial mechanism involves the formation of a stable radical on the benzyl substituent, which interferes with the parasite's heme detoxification pathway. mdpi.com Other studies on benzimidazole (B57391) derivatives suggest that their antiplasmodial action may not involve the inhibition of hemozoin biocrystallization, the target of chloroquine. nih.govresearchgate.net

Structure-activity relationship studies have indicated that the nature of the substituents on the piperidine ring and the benzyl group can significantly influence the antiplasmodial potency. nih.govresearchgate.net For instance, certain 1,4-disubstituted piperidine derivatives have demonstrated nanomolar activity against both sensitive and resistant strains of P. falciparum. nih.gov

Table 3: Antiplasmodial Activity of 1,4-Disubstituted Piperidine Derivatives

| Compound | P. falciparum Strain | IC50 (nM) |

|---|---|---|

| 12d | 3D7 (chloroquine-sensitive) | 13.64 nih.gov |

| 13b | 3D7 (chloroquine-sensitive) | 4.19 nih.gov |

| 13b | W2 (chloroquine-resistant) | 13.30 nih.gov |

| 12a | W2 (chloroquine-resistant) | 11.6 nih.gov |

IC50 values represent the concentration of the compound that inhibits 50% of parasite growth.

Neurotransmitter System Modulation (General Principles)

N-benzylpiperidine analogs have been extensively investigated for their ability to modulate various neurotransmitter systems in the central nervous system (CNS). nih.govsci-hub.se These compounds can interact with a range of targets, including dopamine (B1211576) transporters (DAT), serotonin transporters (SERT), norepinephrine (B1679862) transporters (NET), and various subtypes of dopamine and serotonin receptors. nih.govnih.govnih.gov

The general principle behind their modulatory activity lies in their structural similarity to endogenous neurotransmitters, allowing them to bind to transporters and receptors. wikipedia.org For example, N-benzylpiperidine derivatives have been identified as highly selective inhibitors of the dopamine transporter. nih.gov The presence of an electron-withdrawing group on the N-benzyl moiety has been shown to be beneficial for DAT binding affinity. nih.gov

Furthermore, 4-benzylpiperidine (B145979) carboxamides have been studied as potential triple reuptake inhibitors (TRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.gov The selectivity of these compounds for different monoamine transporters is influenced by the nature of the aromatic substituents and the length of the linker between the piperidine ring and other parts of the molecule. nih.gov Docking studies have revealed that these ligands bind within a pocket formed by transmembrane domains of the transporters, with interactions such as hydrophobic contacts and π-π stacking playing a crucial role. nih.gov Some N-benzylpiperidine analogs have also shown affinity for serotonin receptor subtypes like 5-HT1A. semanticscholar.org

Computational Chemistry and Chemoinformatics in the Exploration of 1 Benzyl N Isopropylpiperidin 4 Amine

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling technique that aims to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. tandfonline.comresearchgate.net While no specific QSAR models for 1-Benzyl-N-isopropylpiperidin-4-amine have been published, the methodology provides a clear framework for how its activity could be analyzed and predicted.

The development of a QSAR model for a series of analogs of this compound would involve several key steps:

Data Set Compilation: A series of structurally related piperidine (B6355638) derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be assembled. This forms the training set for the model.

Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and properties, including:

Topological descriptors: Based on the 2D representation of the molecule.

Physicochemical properties: Such as lipophilicity (logP), molecular weight, and polar surface area. tandfonline.com

Electronic descriptors: Describing the distribution of electrons, such as partial atomic charges and frontier orbital energies (HOMO/LUMO). tandfonline.com

3D descriptors: Derived from the three-dimensional conformation of the molecule.

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN), a mathematical equation is generated that links the descriptors to the biological activity. tandfonline.comresearchgate.net The model's robustness and predictive power are then rigorously assessed using internal and external validation techniques. mdpi.comnih.gov

For piperidine derivatives, QSAR studies have been successfully used to predict toxicity and receptor antagonism. researchgate.netmdpi.com For instance, models have been developed to predict the toxicity of piperidines against Aedes aegypti and the antagonist activity of piperidine derivatives at the CCR5 receptor. tandfonline.comresearchgate.net Such a model for this compound and its analogs could guide the synthesis of new derivatives with potentially enhanced activity by identifying the key structural features that positively or negatively influence the target biological effect.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Complexes

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. numberanalytics.comrsc.org This method is crucial for understanding the molecular basis of a compound's activity. For this compound, docking studies could elucidate its potential interactions within the binding sites of various enzymes or receptors.

While direct docking studies on this specific compound are not publicly available, research on structurally similar N-benzylpiperidine analogs provides significant insight into the process and expected outcomes. sci-hub.seresearchgate.netnih.gov These studies have successfully used molecular docking to investigate the binding of N-benzylpiperidine derivatives to targets implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1). sci-hub.senih.gov

The general workflow for such a study involves:

Preparation of Receptor and Ligand: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and energetically minimized. nih.gov

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the protein. malayajournal.orgchemrevlett.com The program then samples numerous possible conformations and orientations of the ligand, scoring each based on a function that estimates the binding free energy. numberanalytics.com

Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions with specific amino acid residues in the binding pocket, are identified. nih.gov

For example, in docking studies of related benzylpiperidine compounds with the sigma-1 receptor (S1R), the protonated piperidine nitrogen was found to form crucial salt bridge interactions with acidic residues like Glu172 and Asp126. nih.govnih.gov The benzyl (B1604629) group often engages in hydrophobic or pi-stacking interactions within the receptor site. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov MD simulations model the movements of atoms in the complex, providing insights into the flexibility of the ligand and protein and the durability of their interactions. rsc.org This helps confirm whether the binding pose predicted by docking is stable in a more dynamic, solution-like environment. nih.gov

| Analog Structure | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor (5HK2) | -9.5 (example score) | Glu172, Asp126, Phe107 | nih.gov |

| N-benzylpiperidine-based thiazole | AChE (4EY7) | -82.86 (MM-GBSA) | Tyr72, Asp74, Trp286 | sci-hub.se |

| Piperidine-based H3 antagonist | Sigma-1 Receptor | -8.0 (example score) | Glu172, Tyr103 | nih.gov |

Virtual Screening for Novel Binding Partners

Virtual screening is a powerful chemoinformatic method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov Conversely, a technique known as reverse screening (or target fishing) can be used to identify potential protein targets for a given molecule, such as this compound. frontiersin.org This is invaluable for discovering new uses for existing compounds (drug repositioning) or for elucidating a compound's mechanism of action. frontiersin.org

The two primary approaches to virtual screening are:

Ligand-Based Virtual Screening (LBVS): This method relies on the principle that structurally similar molecules often have similar biological activities. numberanalytics.com If a set of molecules known to bind to a particular target is available, their common structural features can be abstracted into a pharmacophore model—a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). numberanalytics.comfrontiersin.org This pharmacophore model is then used as a query to search for other molecules, like this compound, that fit the model.

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein. numberanalytics.com Using molecular docking, a large database of compounds is computationally screened against the protein's binding site. nih.gov The compounds are ranked based on their docking scores, and the top-ranking "hits" are selected for further experimental testing. nih.gov To find novel partners for this compound, it could be docked against a panel of potential protein targets in a reverse docking workflow. frontiersin.org

The process allows for the rapid and cost-effective identification of potential lead compounds or novel biological targets, significantly narrowing the field for more resource-intensive laboratory experiments. nih.govnih.gov

In Silico Prediction of Molecular Properties Relevant to Biological Activity

Before undertaking expensive synthesis and biological testing, the physicochemical and pharmacokinetic properties of a molecule can be predicted using computational models. These in silico predictions, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for assessing a compound's "drug-likeness." nih.govnih.gov

For this compound, various molecular properties can be calculated that are relevant to its potential biological activity and behavior in the body. These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. nih.gov

Key predicted properties include:

Molecular Weight (MW): Influences diffusion and transport across membranes.

logP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects solubility, absorption, and membrane permeability.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with transport properties and blood-brain barrier penetration.

Hydrogen Bond Donors and Acceptors: These influence solubility in water and the ability to form interactions with biological targets.

Rotatable Bonds: A measure of molecular flexibility, which can impact binding affinity.

HOMO/LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's chemical reactivity and stability. nih.gov

| Property | Predicted Value | Relevance to Biological Activity |

|---|---|---|

| Molecular Formula | C15H24N2 | Defines the elemental composition. |

| Molecular Weight | 232.36 g/mol | Affects diffusion and transport; generally favorable for drug-likeness (<500). nih.gov |

| XLogP3-AA (Lipophilicity) | 3.1 | Indicates good lipid solubility, which can aid in crossing cell membranes. nih.gov |

| Hydrogen Bond Donor Count | 1 | Contributes to solubility and target binding interactions. nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Contributes to solubility and target binding interactions. nih.gov |

| Rotatable Bond Count | 4 | Relates to conformational flexibility, which influences receptor binding. |

| Topological Polar Surface Area (TPSA) | 28.2 Ų | Suggests good potential for membrane permeability and oral bioavailability. |

These computational predictions provide a foundational understanding of the compound's characteristics, helping to prioritize it for further synthesis and experimental validation.

Future Directions in Research and Potential Broad Applications of 1 Benzyl N Isopropylpiperidin 4 Amine Chemistry

Discovery of Unexplored Molecular Targets

The 1-benzylpiperidine (B1218667) framework is a privileged scaffold in drug discovery, known to interact with a variety of biological targets. Analogs have been investigated for their roles as acetylcholinesterase (AChE) and β-secretase-1 (BACE-1) inhibitors in the context of Alzheimer's disease, as well as monoamine oxidase (MAO) inhibitors and CCR5 receptor antagonists. nih.govnih.govnih.gov However, the vastness of the human proteome suggests that many potential molecular targets for 1-Benzyl-N-isopropylpiperidin-4-amine and its derivatives remain undiscovered.

Future research could focus on screening this compound and its analogs against emerging and less-studied target classes. For instance, the unique combination of the benzyl (B1604629) group and the N-isopropyl substitution may confer selectivity for specific subtypes of G-protein coupled receptors (GPCRs), ion channels, or enzymes that have not been traditionally associated with this chemical class. researchgate.netclinmedkaz.org The structural similarity to compounds with known central nervous system (CNS) activity suggests that unexplored neuronal receptors, such as specific subtypes of serotonin (B10506) or dopamine (B1211576) receptors, could be of interest. sciencegate.app Furthermore, given that some 4-aminopiperidine (B84694) derivatives have shown cognition-enhancing properties, exploring targets within the glutamatergic system, like NMDA or AMPA receptors, could be a fruitful avenue. nih.govwikipedia.org

In silico methods, such as reverse docking and pharmacophore modeling, can be employed to computationally screen the compound against large databases of protein structures, helping to identify potential binding partners and generate hypotheses for experimental validation. clinmedkaz.org

Interactive Data Table: Known and Potential Targets of Benzylpiperidine Analogs

| Target Class | Specific Examples | Therapeutic Area | Relevance to this compound |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease | The N-benzylpiperidine core is a key feature of donepezil (B133215), a well-known AChE inhibitor. mdpi.comsci-hub.se |

| Secretases | Beta-secretase 1 (BACE-1) | Alzheimer's Disease | Multi-target ligands based on the N-benzylpiperidine scaffold have been designed to inhibit both AChE and BACE-1. nih.govresearchgate.net |

| Monoamine Oxidases | MAO-A, MAO-B | Depression, Parkinson's Disease | The parent 4-benzylpiperidine (B145979) structure shows weak MAO inhibitory activity. nih.govwikipedia.org |

| Chemokine Receptors | CCR5 | HIV | 4-Aminopiperidine derivatives are key building blocks for CCR5 antagonists. nih.gov |

| Ion Channels | Voltage-gated sodium channels (Nav1.4, Nav1.5) | Pain, Arrhythmia | Piperidine (B6355638) derivatives have shown potential as modulators of these channels. researchgate.net |

| CNS Receptors | Dopamine Receptors, Serotonin Receptors | Schizophrenia, Depression | Antipsychotics like haloperidol (B65202) and risperidone (B510) contain a piperidine ring. sciencegate.app |

Advancements in Green Chemistry and Sustainable Synthesis

The pharmaceutical industry is increasingly focusing on green chemistry to reduce its environmental footprint. The synthesis of complex molecules like this compound traditionally involves multi-step processes that may use hazardous reagents and generate significant waste. Future research in this area will be directed towards developing more sustainable synthetic routes.

Recent breakthroughs include modular approaches that simplify piperidine synthesis. For example, a two-stage process involving biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling with nickel electrocatalysis can create complex piperidines more efficiently. news-medical.net This method reduces the number of synthetic steps and avoids the use of expensive and toxic heavy metals like palladium. news-medical.net

Other green chemistry strategies applicable to the synthesis of this compound could include:

Catalytic Hydrogenation: Utilizing greener and more efficient catalysts for the reduction of a pyridine (B92270) precursor to a piperidine ring. nih.gov

Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency, safety, and scalability while minimizing solvent usage and waste.

Use of Bio-based Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. For a scaffold like this compound, these computational tools can be leveraged in several ways:

De Novo Design: Generative AI models can design novel molecules based on the this compound core, optimized for desired properties such as binding affinity to a specific target, selectivity, and favorable pharmacokinetic profiles.

Predictive Modeling: Machine learning algorithms can be trained on existing data from related compounds to predict the biological activity, toxicity, and other properties of new virtual derivatives. This allows for the prioritization of the most promising candidates for synthesis and testing.

Development of Multi-Functional Chemical Probes and Tools

The 1-benzylpiperidine scaffold is an excellent starting point for the development of multi-functional chemical probes. These are specialized molecules designed to interact with multiple biological targets simultaneously, which can be invaluable for studying complex biological systems and disease networks.

Given the implication of N-benzylpiperidine analogs in Alzheimer's disease research, a key future direction is the design of probes that can concurrently bind to AChE and BACE-1, and also inhibit the aggregation of amyloid-beta (Aβ) peptides. nih.govresearchgate.net Such probes could be labeled with fluorescent tags or positron-emitting isotopes to enable the visualization and study of these pathological processes in living systems.

Furthermore, by modifying the substituents on the piperidine ring and the benzyl group, it is possible to fine-tune the probe's affinity and selectivity for different targets. This could lead to the development of highly specific tools for dissecting the roles of various enzymes and receptors in health and disease.

Q & A

Q. What are the standard laboratory synthesis methods for 1-Benzyl-N-isopropylpiperidin-4-amine?

Methodological Answer: The synthesis typically involves alkylation of 4-aminopiperidine derivatives. For example, reacting 1-benzyl-4-piperidone with isopropylamine under reductive amination conditions (e.g., using sodium cyanoborohydride or hydrogen with a palladium catalyst). Post-reaction purification employs column chromatography, followed by characterization via -NMR and mass spectrometry to confirm structure and purity . Alternative routes may utilize nucleophilic substitution of halogenated intermediates with isopropylamine .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy : -NMR peaks for the benzyl group appear as a multiplet at 7.2–7.4 ppm (aromatic protons), while the piperidine ring protons resonate between 2.5–3.5 ppm. The isopropyl group shows a doublet near 1.0–1.2 ppm (CH) and a septet for the CH group .

- Mass Spectrometry : The molecular ion peak (M) at m/z 190.29 confirms the molecular formula CHN. Fragmentation patterns include loss of the benzyl group (91 Da) and isopropylamine (44 Da) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, using acetonitrile/water gradients .

Q. What safety protocols are recommended when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash with soap and water for 15 minutes. In case of eye exposure, rinse with water for 15 minutes and consult an ophthalmologist .

- Storage : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer:

- Catalyst Selection : Use palladium on carbon (Pd/C) for catalytic hydrogenation, which improves reductive amination efficiency compared to sodium cyanoborohydride .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates by stabilizing intermediates. Avoid protic solvents to minimize side reactions .

- Temperature Control : Maintain reflux conditions (80–100°C) for 12–24 hours to ensure complete conversion. Monitor via TLC or LC-MS .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product from unreacted starting materials .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine -NMR, C-NMR, and HSQC to assign ambiguous peaks. For example, overlapping piperidine signals can be resolved via 2D NMR .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data .

- Isotopic Labeling : Introduce deuterated analogs (e.g., D-isopropylamine) to track proton environments and confirm assignments .

Q. How does the substitution pattern on the piperidine ring affect the compound’s reactivity?

Methodological Answer:

- Steric Effects : The bulky isopropyl group at the N-position reduces nucleophilicity, slowing alkylation reactions. This necessitates stronger bases (e.g., LDA) for further functionalization .

- Electronic Effects : Electron-donating benzyl groups increase the basicity of the piperidine nitrogen, enhancing its affinity for protonation in acidic media. This impacts solubility and interaction with biological targets .

- Conformational Analysis : X-ray crystallography (e.g., using SHELX software ) reveals chair conformations of the piperidine ring, which influence binding to receptors like sigma-1 or opioid analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.